Cas no 3001-15-8 (4,4'-Diiodobiphenyl)
4,4'-Diiodobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-Diiodobiphenyl
- 4,4'-Diiodo-1,1'-biphenyl
- 4,4'-diiodo-1'-biphenyl
- P,P'-Diiodobiphenyl
- 4-(4'-IODOPHENYL)IODOBENZENE
- 4,4`-Diiodobiphenyl
- 4,4′-Diiodobiphenyl
- 4,4-Diiodobiphenyl
- DIBP
- 4,4‘-Diiodobiphenyl
- Biphenyl,4,4'-diiodo- (6CI,7CI,8CI)
- 1,1'-Biphenyl,4,4'-diiodo-
- 4,4'-Diiododiphenyl
- 1,1'-Biphenyl, 4,4'-diiodo-
- 1-iodo-4-(4-iodophenyl)benzene
- GPYDMVZCPRONLW-UHFFFAOYSA-N
- 4-iodo-1-(4-iodophenyl)benzene
- diiodobiphenyl
- C12H8I2
- p,p'-Dijoddiphenyl
- PubChem8918
- 4,4'-Diidobiphenyl
- 4,4;-Diiodobiphenyl
- 4,4'-diiodo-biphenyl
- 4,4\\'-Diiodobiphenyl
- Biphenyl, 4,4'-diiodo
- 4,4-diiodo-1,1-biphenyl
- 4,4'-DIODO
- EINECS 221-080-5
- AKOS003595921
- MFCD00001057
- D2315
- CS-W013864
- A820143
- DTXSID5062766
- SCHEMBL66792
- LLR69F3JMZ
- Q-101203
- AM20040132
- 4,4'-Diiodo-1,1'-biphenyl #
- NS00009390
- AS-14551
- FT-0617059
- 3001-15-8
- AC-6382
- 4,4 inverted exclamation marka-diiodobiphenyl
- D70363
- 4,4'-Diiodobiphenyl, technical grade, 90%
- SY029961
- DB-028635
- 4,4 inverted exclamation mark -Diiodobiphenyl
- DTXCID1038115
- 1,1'Biphenyl, 4,4'diiodo
- STK034951
- 4,4'Diiodo1,1'biphenyl
-
- MDL: MFCD00001057
- Inchi: 1S/C12H8I2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
- InChI Key: GPYDMVZCPRONLW-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)C1C=CC(=CC=1)I
Computed Properties
- Exact Mass: 405.87200
- Monoisotopic Mass: 405.872
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.7
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Light yellow to light gray powder
- Density: 2.0410
- Melting Point: 206.0 to 209.0 deg-C
- Boiling Point: 380.9 °C at 760 mmHg
- Flash Point: 380.9 °C at 760 mmHg
- Refractive Index: 1.697
- Solubility: Soluble in hot Toluene(very faint turbidity).
- PSA: 0.00000
- LogP: 4.56280
- Sensitiveness: Light Sensitive
- Solubility: Soluble in alcohol
4,4'-Diiodobiphenyl Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H312,H332
- Warning Statement: P280
- Hazardous Material transportation number:UN 3152 9/PG 2
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36-S37-S26
-
Hazardous Material Identification:
- HazardClass:9
- PackingGroup:II
- TSCA:T
- Packing Group:II
- Hazard Level:9
- Risk Phrases:R20/21/22
- Packing Group:II
- Safety Term:9
4,4'-Diiodobiphenyl Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4,4'-Diiodobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111117-100g |
4,4'-Diiodobiphenyl |
3001-15-8 | 98% | 100g |
¥329.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111117-500g |
4,4'-Diiodobiphenyl |
3001-15-8 | 98% | 500g |
¥1399.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111117-25g |
4,4'-Diiodobiphenyl |
3001-15-8 | 98% | 25g |
¥99.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111117-5g |
4,4'-Diiodobiphenyl |
3001-15-8 | 98% | 5g |
¥33.90 | 2023-09-03 | |
| Fluorochem | 080260-1g |
4,4'-Diiodobiphenyl |
3001-15-8 | 98% | 1g |
£10.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004179-100g |
4,4'-Diiodobiphenyl |
3001-15-8 | 98% | 100g |
¥300 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004179-25g |
4,4'-Diiodobiphenyl |
3001-15-8 | 98% | 25g |
¥94 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004179-5g |
4,4'-Diiodobiphenyl |
3001-15-8 | 98% | 5g |
¥33 | 2024-05-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D122408-25G |
4,4'-Diiodobiphenyl |
3001-15-8 | 90% | 25g |
¥264.74 | 2023-11-09 | |
| Fluorochem | 080260-25g |
4,4'-Diiodobiphenyl |
3001-15-8 | 98% | 25g |
£18.00 | 2022-03-01 |
4,4'-Diiodobiphenyl Suppliers
4,4'-Diiodobiphenyl Related Literature
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Paul J. Low,Michael A. J. Paterson,Dmitry S. Yufit,Judith A. K. Howard,Julian C. Cherryman,Daniel R. Tackley,Robert Brook,Bev Brown J. Mater. Chem. 2005 15 2304
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Angeliki Giannoulis,Katrin Ackermann,Alexey Bogdanov,David B. Cordes,Catherine Higgins,Joshua Ward,Alexandra M. Z. Slawin,James E. Taylor,Bela E. Bode Org. Biomol. Chem. 2023 21 375
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Angeliki Giannoulis,Katrin Ackermann,Alexey Bogdanov,David B. Cordes,Catherine Higgins,Joshua Ward,Alexandra M. Z. Slawin,James E. Taylor,Bela E. Bode Org. Biomol. Chem. 2023 21 375
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Xiangfei Kong,Hongkang Gong,Peng Liu,Wei Yao,Zheng Liu,Guixia Wang,Shufen Zhang,Zhiqun He New J. Chem. 2018 42 3211
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Paul J. Low,Michael A. J. Paterson,Andrés E. Goeta,Dmitry S. Yufit,Judith A. K. Howard,Julian C. Cherryman,Daniel R. Tackley,Bev Brown J. Mater. Chem. 2004 14 2516
Additional information on 4,4'-Diiodobiphenyl
Introduction to 4,4'-Diiodobiphenyl (CAS No. 3001-15-8)
4,4'-Diiodobiphenyl, with the chemical formula C12H8I2 and CAS number 3001-15-8, is a significant organic compound widely utilized in various scientific and industrial applications. This biphenyl derivative features two iodine atoms substituting at the para positions of the biphenyl core, making it a valuable intermediate in synthetic chemistry, material science, and pharmaceutical research.
The molecular structure of 4,4'-Diiodobiphenyl consists of two benzene rings connected by a central single bond, with iodine atoms attached to each ring at the 4th position. This unique arrangement imparts distinct electronic and steric properties, making it a versatile building block for more complex molecules. The presence of two iodine atoms enhances its reactivity, enabling various coupling reactions such as Suzuki-Miyaura cross-coupling, which is pivotal in constructing biaryl compounds.
In recent years, 4,4'-Diiodobiphenyl has garnered attention in the field of organic electronics due to its ability to form stable conjugated systems. Its applications in this domain include the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and charge transport materials. The electron-withdrawing nature of iodine atoms improves charge mobility, making it an attractive candidate for enhancing device performance.
Moreover, 4,4'-Diiodobiphenyl serves as a crucial intermediate in pharmaceutical synthesis. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, recent studies have demonstrated its role in synthesizing kinase inhibitors and antiviral compounds. The compound’s ability to undergo selective functionalization allows chemists to tailor molecular structures for improved pharmacological activity.
The synthesis of 4,4'-Diiodobiphenyl typically involves the iodination of biphenyl using iodine monochloride or molecular iodine in the presence of a catalyst. Advances in catalytic systems have enabled more efficient and environmentally friendly production methods, reducing byproduct formation and improving yield. These innovations align with the growing emphasis on sustainable chemistry practices in industrial applications.
From an industrial perspective, 4,4'-Diiodobiphenyl finds utility in polymer science as a monomer or cross-linking agent. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it valuable for high-performance materials used in aerospace and automotive industries. The compound’s compatibility with various polymerization techniques further broadens its industrial applicability.
Recent research has also explored the photophysical properties of 4,4'-Diiodobiphenyl, revealing its potential as a photosensitizer in photocatalytic reactions. Studies indicate that its excited-state dynamics can facilitate efficient energy transfer processes, opening new avenues for applications in solar energy conversion and chemical synthesis.
In conclusion, 4,4'-Diiodobiphenyl (CAS No. 3001-15-8) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its role as a synthetic intermediate, electronic material component, and pharmaceutical precursor underscores its importance in modern chemistry. As research continues to uncover new applications and refine synthetic methodologies, the significance of this compound is expected to grow further.
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